molecular formula C17H22N4O4 B2388438 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 385393-76-0

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B2388438
CAS No.: 385393-76-0
M. Wt: 346.387
InChI Key: LHGXNIAFWXZURP-UHFFFAOYSA-N
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Description

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a morpholinoethylamino substituent

Mechanism of Action

Target of Action

The primary target of the compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .

Mode of Action

This compound acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways controlled by the RET protein, leading to changes in cell growth and differentiation .

Biochemical Pathways

The compound this compound affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the downstream effects of this pathway, which include cell growth and differentiation .

Pharmacokinetics

It is known that the compound is soluble in dmso, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility.

Result of Action

The inhibition of the RET protein by this compound leads to changes in cell growth and differentiation . This can have various molecular and cellular effects, depending on the specific context in which the RET protein is active.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water and DMSO suggests that its action may be influenced by the solvent environment . Additionally, the compound’s stability may be affected by storage conditions .

Preparation Methods

The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in developing new pharmaceuticals.

    Industry: It may be used in the production of advanced materials with specific properties.

Comparison with Similar Compounds

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline: A simpler structure with various applications in organic synthesis.

    Nitroquinoline: Similar in structure but lacks the morpholinoethylamino group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, characterized by its complex structure featuring a nitro group and a morpholinoethylamino substituent. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O4C_{17}H_{22}N_{4}O_{4}. Its IUPAC name provides insight into its structural components, which include an ethyl group, a morpholino group, and a nitro group attached to the quinoline core.

Property Value
Molecular Formula C₁₇H₂₂N₄O₄
IUPAC Name 1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one
Solubility Soluble in DMSO, insoluble in water

The primary biological target of this compound is the RET (c-RET) protein. This compound acts as a potent and selective inhibitor of the RET signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, the compound can induce significant changes in cellular behavior, making it a candidate for further research in cancer therapeutics.

Pharmacological Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits notable cytotoxicity against several types of cancer cells, including breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29). The mechanism of action involves the induction of apoptosis in these cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 Value (µM) Mechanism
MDA-MB-23112.5Induction of apoptosis
SUIT-215.0Cell cycle arrest
HT-2910.0Apoptosis induction

Case Studies

  • Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in sub-G1 phase cells, indicating apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death.
  • Colorectal Cancer Research : In another study involving HT-29 cells, the compound was found to be more potent than cisplatin, showcasing its potential as an effective treatment option for colorectal cancer.

Properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGXNIAFWXZURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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